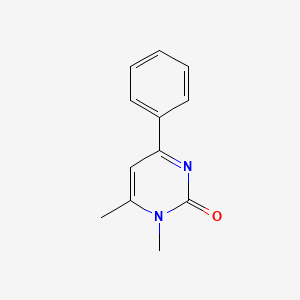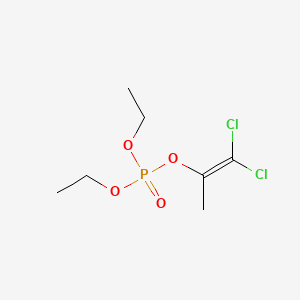![molecular formula C9H10N4O B14673044 2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 49600-54-6](/img/structure/B14673044.png)
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine ring.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various kinases, making it a candidate for anticancer drug development.
Biology: It has been studied for its antimicrobial and antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-substituted 7-iminopyrido[2,3-d]pyrimidines
- 7-Deazaadenines
Uniqueness
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
49600-54-6 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
2-amino-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N4O/c1-4-3-5(2)11-7-6(4)8(14)13-9(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |
InChIキー |
DJYWBNIOFAAOAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)








